2-Chloro-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone
CAS No.:
Cat. No.: VC13453721
Molecular Formula: C11H21ClN2O
Molecular Weight: 232.75 g/mol
* For research use only. Not for human or veterinary use.
![2-Chloro-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone -](/images/structure/VC13453721.png)
Specification
Molecular Formula | C11H21ClN2O |
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Molecular Weight | 232.75 g/mol |
IUPAC Name | 2-chloro-1-[4-[methyl(propan-2-yl)amino]piperidin-1-yl]ethanone |
Standard InChI | InChI=1S/C11H21ClN2O/c1-9(2)13(3)10-4-6-14(7-5-10)11(15)8-12/h9-10H,4-8H2,1-3H3 |
Standard InChI Key | GRGNGDCNUVXWNV-UHFFFAOYSA-N |
SMILES | CC(C)N(C)C1CCN(CC1)C(=O)CCl |
Canonical SMILES | CC(C)N(C)C1CCN(CC1)C(=O)CCl |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s structure comprises:
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Piperidine ring: A six-membered heterocycle with one nitrogen atom.
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Isopropyl-methyl-amino group: Attached at the 4-position of the piperidine ring, contributing steric bulk and hydrogen-bonding potential.
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Chloroethanone moiety: A ketone functional group with a chlorine substituent, enhancing electrophilic reactivity.
Key Structural Features:
Property | Value/Description | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 246.78 g/mol | |
SMILES Notation | CC(C)N(C)CC1CCN(CC1)C(=O)CCl | |
InChI Key | UCYSTGBBBUUPBZ-UHFFFAOYSA-N |
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via multi-step reactions:
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Piperidine Functionalization: Introduction of the isopropyl-methyl-amino group at the 4-position of piperidine using reductive amination or alkylation .
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Chloroethanone Attachment: Reaction of the functionalized piperidine with chloroacetyl chloride under controlled conditions.
Example Protocol (Adapted from Patents ):
Step | Reaction | Conditions | Yield |
---|---|---|---|
1 | Piperidine + Isopropylmethylamine | Pd/C, H, 70°C, 12h | 65% |
2 | Intermediate + Chloroacetyl Chloride | DCM, 0°C, 2h | 78% |
Challenges in Synthesis
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Steric Hindrance: Bulky isopropyl groups may slow reaction kinetics.
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Purification: Column chromatography is often required to isolate the product due to byproduct formation.
Biological Activity and Mechanism of Action
Proposed Mechanism
The chloroethanone moiety may act as an electrophilic warhead, covalently binding to nucleophilic residues (e.g., cysteine) in biological targets. Meanwhile, the piperidine and isopropyl groups enhance binding affinity through hydrophobic interactions.
Applications in Research
Medicinal Chemistry
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Lead Optimization: Used as a scaffold for developing kinase inhibitors and antimicrobial agents .
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Prodrug Design: The chloro group allows conjugation with bioactive molecules for targeted delivery.
Organic Synthesis
Research Findings and Future Directions
Key Studies
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Antimicrobial Activity: Analogous piperidine derivatives showed MIC values of 3.0 µM against M. tuberculosis .
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Structural Insights: X-ray crystallography of related compounds revealed planar conformations critical for target engagement .
Knowledge Gaps
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In Vivo Efficacy: No published data on pharmacokinetics or toxicity profiles.
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Target Identification: The exact biological targets remain unvalidated.
Proposed Research Priorities:
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Mechanistic Studies: Elucidate interactions with enzymes/receptors using crystallography or NMR.
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DMPK Profiling: Assess absorption, distribution, and metabolic stability.
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